molecular formula C16H14Br2N2O2S2 B2433715 1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-09-8

1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2433715
CAS No.: 868217-09-8
M. Wt: 490.23
InChI Key: KWMLKNHAQDZULA-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is an organic compound that features both bromophenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the reaction of 4-bromophenylacetic acid with appropriate sulfonyl and sulfanyl reagents. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine . The mixture is usually stirred at room temperature and then cooled in an ice bath to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(4-bromobenzenesulfonyl)-2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole lies in its dual bromophenyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2N2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMLKNHAQDZULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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